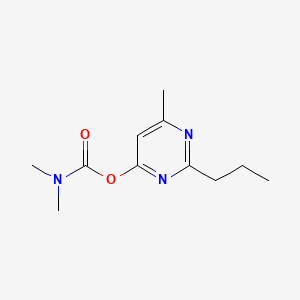
4-(4-Chloro-3-nitrobenzoyl)morpholine
Overview
Description
4-(4-Chloro-3-nitrobenzoyl)morpholine (4-CNBM) is a heterocyclic compound belonging to the morpholine class of compounds. It is an important intermediate in the synthesis of a variety of compounds, and has been used for scientific research as well as for industrial applications.
Scientific Research Applications
Crystallography and Structural Analysis
- Morpholinium salts with chloro-nitrobenzoate exhibit unique crystalline structures, demonstrating potential for studying hydrogen bonding and molecular interactions. For example, morpholinium 2-chloro-4-nitrobenzoate crystallizes in non-centrosymmetric and centrosymmetric space groups, facilitating the formation of helical chains and centrosymmetric rings through hydrogen bonds (Ishida, Rahman, & Kashino, 2001).
Medicinal Chemistry and Biological Activity
- The precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, shows that derivatives of morpholine fused with nitrobenzoate groups can have significant antimicrobial activity. This underscores the importance of such compounds in the development of new antibiotics (Janakiramudu et al., 2017).
Materials Science and Nonlinear Optical Materials
- Studies on morpholinium 2-chloro-4-nitrobenzoate as a nonlinear optical material have shown its potential in device fabrication due to its phase matchability and optical properties. This highlights the role of such compounds in advancing optical technologies (Karthick et al., 2018).
Chemical Synthesis and Reaction Studies
- Research on the catalytic reduction of nitroarenes, including those substituted with chloro groups, in the presence of ruthenium catalysts, emphasizes the utility of morpholine derivatives in facilitating efficient synthetic pathways. This is crucial for the synthesis of aminoarenes from nitroarenes, which are valuable intermediates in pharmaceutical chemistry (Watanabe et al., 1984).
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-9-2-1-8(7-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGITFUPSIAISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352174 | |
| Record name | 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174482-89-4 | |
| Record name | 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















